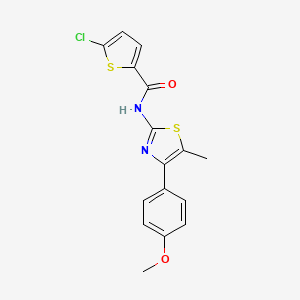

![molecular formula C19H21NO4 B2525797 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid CAS No. 2248330-54-1](/img/structure/B2525797.png)

2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidative Cleavage and Intermediate Formation

Studies on oxidative cleavage of acetylenic hydrocarbons, including compounds similar to 2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, have provided evidence for α-dicarbonyl compounds as intermediates. These findings highlight the role of specific chemical structures in the formation of oxidative cleavage products of the CC triple bond, emphasizing the complex chemical behavior of benzoic acid derivatives under oxidation conditions (Rao & Pritzkow, 1987).

Host-Guest Complexation

Research into the complexation of aromatic carboxylic acids by β-cyclodextrins has shed light on the interactions between benzoic acid derivatives and host molecules. This work is crucial for understanding the solubility, stability, and potential applications of these compounds in aqueous solutions, which could have implications for their use in various scientific and industrial processes (Kean et al., 1999).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters. This research highlights the utility of benzoic acid derivatives in catalyzing chemical transformations, offering insights into synthetic strategies for producing valuable chemical products (Magro et al., 2010).

Carboxypeptidase A Inhibition

Investigations into the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, including those related to benzoic acid derivatives, have contributed to our understanding of enzyme inhibition mechanisms. This research has potential implications for the development of novel therapeutic agents (Galardy & Kortylewicz, 1984).

Mecanismo De Acción

Target of Action

It is mentioned that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . This suggests that it may interact with various biological targets depending on the specific drug molecules it is designed to deliver.

Mode of Action

The exact mode of action of EN300-1720279 is not specified in the search results. Given its use in drug delivery, it is likely that it interacts with its targets by releasing the drug molecules it carries at the appropriate site of action. The specific interactions would depend on the nature of the drug molecules attached to the EN300-1720279 scaffold .

Pharmacokinetics

As a carrier molecule, its pharmacokinetic properties would be crucial in determining the bioavailability of the drug molecules it carries .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the action, efficacy, and stability of EN300-1720279. These factors could affect the release of the drug molecules from the EN300-1720279 scaffold and their subsequent interactions with their targets .

Propiedades

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRHPYPHFNAVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2525724.png)

![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)

![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2525736.png)

![1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2525737.png)